Trimethyl phosphite chemical properties and structure
Trimethyl phosphite chemical properties and structure
An In-depth Technical Guide to Trimethyl Phosphite: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of trimethyl phosphite, a versatile organophosphorus compound. Its significance as a reagent and intermediate in various fields, including agrochemicals, flame retardants, and pharmaceuticals, makes a thorough understanding of its characteristics essential for scientific and industrial applications.[1][2]
Chemical and Physical Properties
Trimethyl phosphite, with the IUPAC name trimethyl phosphite, is a colorless liquid known for its highly pungent, foul odor.[3][4] It is an important intermediate in the production of various chemicals.[5] The fundamental properties of trimethyl phosphite are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | Trimethyl phosphite | [4] |
| CAS Number | 121-45-9 | [4][6] |
| Molecular Formula | C₃H₉O₃P | [4][6] |
| Molecular Weight | 124.08 g/mol | [3][7] |
| Appearance | Clear, colorless liquid | [3][4][8] |
| Odor | Strong, pungent, foul odor | [3][4][9] |
| Density | 1.052 g/mL at 25 °C | [4][7][10] |
| Melting Point | -78 °C (-108 °F) | [4][7][10][11] |
| Boiling Point | 111-112 °C (232 °F) at 760 mmHg | [4][7][10][11] |
| Flash Point | 28 °C (82 °F) | [4][5] |
| Solubility | Insoluble and reacts with water. Soluble in organic solvents like ethanol, ether, benzene, and acetone. | [3][5][12][13] |
| Vapor Pressure | 24 mmHg at 25 °C (77 °F) | [4][5] |
| Vapor Density | 4.3 (Air = 1) | [3][7] |
| Refractive Index | n20/D 1.408 | [7][10] |
Molecular Structure and Spectral Data
Trimethyl phosphite's molecular structure features a central phosphorus(III) atom bonded to three methoxy (-OCH₃) groups. The phosphorus atom also possesses a lone pair of electrons, resulting in a trigonal pyramidal geometry around the phosphorus center.[4][14] This structure is key to its reactivity.
Spectral Properties
The spectral data for trimethyl phosphite are crucial for its identification and characterization.
| Spectral Data Type | Key Features | Source(s) |
| ¹H NMR | A doublet is observed for the nine equivalent protons due to coupling with the ³¹P nucleus (J(P,H) ≈ 11.0 Hz). | [15][16][17] |
| ³¹P NMR | A single resonance is observed, characteristic of a phosphite ester. | [18] |
| ¹³C NMR | A single resonance for the three equivalent methyl carbons. | [19] |
| IR Spectrum | Characteristic P-O-C stretching and bending vibrations. | [6] |
| Mass Spectrum | The molecular ion peak can be observed, along with characteristic fragmentation patterns. | [6][15] |
Experimental Protocols
Synthesis of Trimethyl Phosphite
The most common industrial synthesis of trimethyl phosphite involves the reaction of phosphorus trichloride (PCl₃) with methanol (CH₃OH).[20] An acid scavenger, such as a tertiary amine (e.g., N,N-dimethylaniline or diethylaniline), is used to neutralize the hydrogen chloride (HCl) byproduct.[9][20]
Reaction: PCl₃ + 3CH₃OH + 3R₃N → P(OCH₃)₃ + 3R₃N·HCl
An alternative method utilizes sodium methoxide, which also serves to neutralize the HCl.[4]
Reaction: PCl₃ + 3NaOCH₃ → P(OCH₃)₃ + 3NaCl[4]
Detailed Methodology (Amine Catalyst Method): [20][21][22]
-
A solution of anhydrous methanol and a tertiary amine (e.g., diethylaniline) in a dry, inert solvent (e.g., petroleum ether or xylene) is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.[21][22]
-
The flask is cooled in a cold-water or ice bath.[21]
-
A solution of phosphorus trichloride in the same inert solvent is added dropwise from the dropping funnel while stirring vigorously. The temperature is carefully controlled to manage the exothermic reaction.[22][23]
-
After the addition is complete, the reaction mixture is stirred for a period to ensure the reaction goes to completion.
-
The precipitated amine hydrochloride salt is removed by filtration.[21]
-
The filtrate, containing trimethyl phosphite, is then subjected to purification.
Caption: General workflow for the synthesis of trimethyl phosphite.
Purification
Purification is critical to remove unreacted starting materials, byproducts, and any water.[20]
-
Distillation: The crude trimethyl phosphite is purified by fractional distillation, often under reduced pressure, to separate it from the solvent and other impurities.[9][21]
-
Drying: To remove residual water and any dialkyl phosphonate impurities, the phosphite can be treated with sodium metal followed by decantation and distillation.[9][10][12] The use of molecular sieves is also an effective drying method.[10][12]
Handling and Storage
Trimethyl phosphite is a flammable liquid and is sensitive to air and moisture.[3][24]
-
Handling: Work should be conducted in a well-ventilated fume hood.[13] All equipment must be grounded to prevent static discharge.[5][24] Use non-sparking tools.[8][24] Personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), chemical goggles, and protective clothing.[24][25]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[24][26] It should be kept in tightly sealed containers under an inert atmosphere (e.g., nitrogen) to prevent oxidation and hydrolysis.[8][25] It is incompatible with strong bases, oxidizing agents, and water.[24][25][26]
Chemical Reactions and Applications
The lone pair of electrons on the phosphorus atom makes trimethyl phosphite a good nucleophile and a ligand for transition metals.[13]
Key Reactions
-
Arbuzov Reaction: Trimethyl phosphite reacts with alkyl halides (like methyl iodide) to form phosphonates. This is a fundamental reaction for creating phosphorus-carbon bonds.[4][27] P(OCH₃)₃ + CH₃I → CH₃P(O)(OCH₃)₂ + CH₃I (catalyst) → ...
-
Oxidation: It is readily oxidized to trimethyl phosphate.[4][27] 2P(OCH₃)₃ + O₂ → 2OP(OCH₃)₃
-
Desulfurization: It is used as a mild desulfurization reagent in organic synthesis.[4][27]
-
Ligand in Organometallic Chemistry: As a ligand, it has a smaller cone angle and better acceptor properties than trimethylphosphine, forming stable complexes with metals, such as Ni(P(OMe)₃)₄.[4][27]
References
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